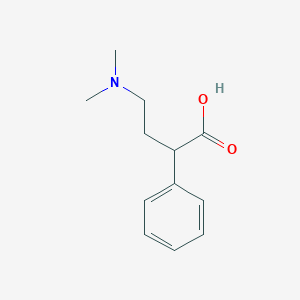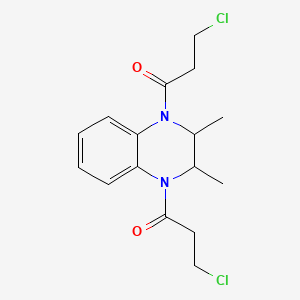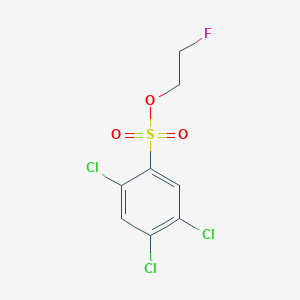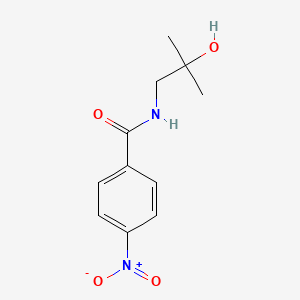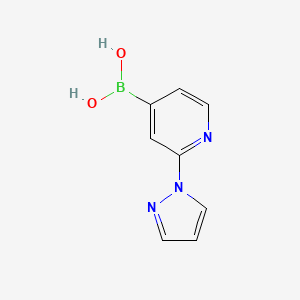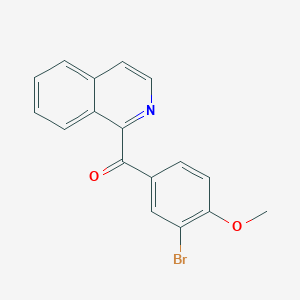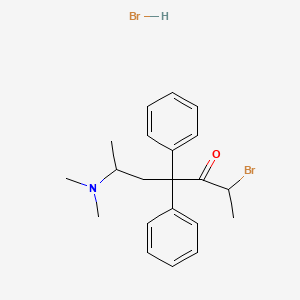
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and two phenyl groups attached to a heptanone backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the dimethylamino group and the formation of the heptanone backbone. The final step involves the conversion of the compound to its hydrobromide salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate: Known for its use in intramolecular cycloaddition reactions.
2-Bromo-6-fluoropyridine: Utilized in the synthesis of various organic compounds.
2-Bromo-6-chloro-purine: Studied for its pharmacological properties.
Uniqueness
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
特性
CAS番号 |
7500-26-7 |
|---|---|
分子式 |
C21H27Br2NO |
分子量 |
469.3 g/mol |
IUPAC名 |
2-bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H26BrNO.BrH/c1-16(23(3)4)15-21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17H,15H2,1-4H3;1H |
InChIキー |
WTBKAZNUVMBMKB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br)N(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
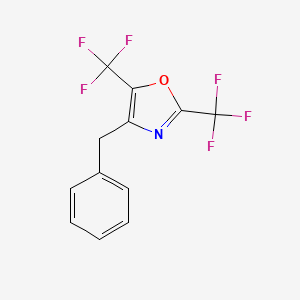
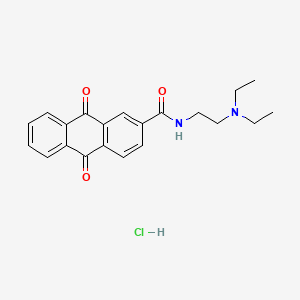
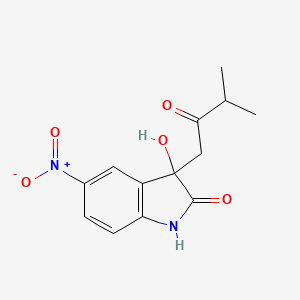
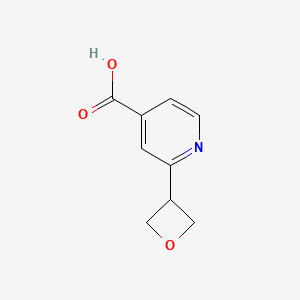
![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)

![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
